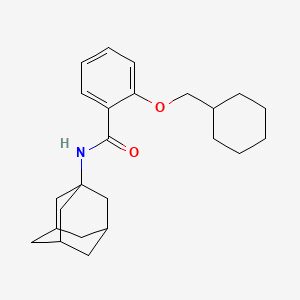
N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide is a compound that features an adamantyl group, a cyclohexylmethoxy group, and a benzamide moiety The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of 1-adamantylamine with appropriate reagents.
Attachment of the Cyclohexylmethoxy Group: This step involves the reaction of cyclohexylmethanol with a suitable activating agent to form the cyclohexylmethoxy intermediate.
Coupling with Benzamide: The final step involves coupling the adamantyl and cyclohexylmethoxy intermediates with benzamide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential drug lead.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the benzamide moiety can participate in hydrogen bonding and other interactions. The cyclohexylmethoxy group may influence the compound’s overall conformation and stability, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-adamantyl)-N-methylbenzamide: This compound shares the adamantyl and benzamide moieties but lacks the cyclohexylmethoxy group.
(4-(1-adamantyl)phenoxy)acetic acid: This compound features an adamantyl group and a phenoxyacetic acid moiety, differing from the benzamide structure.
Uniqueness
N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide is unique due to the presence of both the cyclohexylmethoxy and benzamide groups, which can impart distinct physical and chemical properties
Eigenschaften
Molekularformel |
C24H33NO2 |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide |
InChI |
InChI=1S/C24H33NO2/c26-23(25-24-13-18-10-19(14-24)12-20(11-18)15-24)21-8-4-5-9-22(21)27-16-17-6-2-1-3-7-17/h4-5,8-9,17-20H,1-3,6-7,10-16H2,(H,25,26) |
InChI-Schlüssel |
HELGBAFBVFSPJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)COC2=CC=CC=C2C(=O)NC34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)

![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)
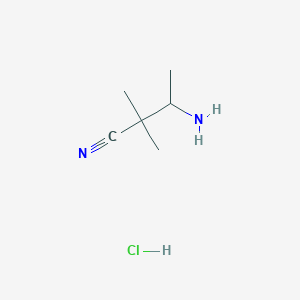
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B12499766.png)
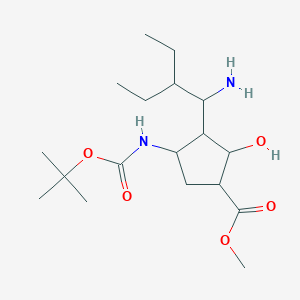

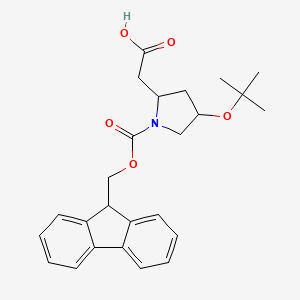
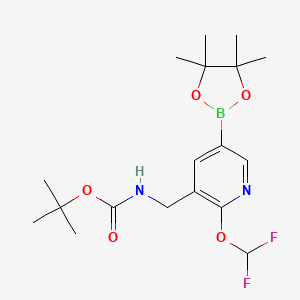
![2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine](/img/structure/B12499787.png)
![1-(5-Carboxypentyl)-2-[2-(3-{2-[1-(5-carboxypentyl)-3,3-dimethylindol-2-ylidene]ethylidene}-2-chlorocyclohex-1-en-1-yl)ethenyl]-3,3-dimethylindol-1-ium bromide](/img/structure/B12499791.png)
![Ethyl 3-{[(3-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499796.png)
